

Stachybotramide-Producing Organisms: A Technical Guide

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Compound of Interest		
Compound Name:	Stachybotramide	
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Introduction

Stachybotramide is a mycotoxin belonging to the phenylspirodrimane (PSD) class of secondary metabolites. These compounds are produced by certain species of fungi and have garnered significant interest due to their diverse biological activities. This technical guide provides an in-depth overview of the organisms known to produce **stachybotramide**, with a focus on their cultivation, extraction of the compound, and the current understanding of its biosynthesis. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, mycology, and drug development.

Primary Producing Organism: Stachybotrys chartarum

The filamentous fungus Stachybotrys chartarum is the principal organism recognized for the production of **stachybotramide** and other related phenylspirodrimanes. This mold is ubiquitous in the environment and is often found on cellulose-rich materials in water-damaged buildings. All known species of Stachybotrys are believed to produce phenylspirodrimanes.[1]

Culture Conditions for Phenylspirodrimane Production



The production of phenylspirodrimanes, including **stachybotramide**, by S. chartarum is highly dependent on the culture medium. While specific quantitative data for **stachybotramide** is limited in the available literature, studies on the closely related phenylspirodrimane, stachybotrylactam, provide valuable insights into optimal growth conditions for this class of compounds.

Table 1: Production of Stachybotrylactam by Stachybotrys chartarum on Various Culture Media

Culture Medium	Abbreviation	Median Concentration (ng/g)
Cellulose Agar	CEL	5093.3 - 7442.6
Malt Extract Agar	MEA	Intermediate
Potato Dextrose Agar	PDA	Low
Glucose Yeast Peptone Agar	GYP	645.2 - 2825.4
Sabouraud Dextrose Agar	SAB	645.2 - 2825.4

Data is based on the production of stachybotrylactam and indicates that cellulose-rich media significantly promote the production of phenylspirodrimanes.[2]

Experimental Protocols Fungal Culture

A detailed protocol for the cultivation of S. chartarum for mycotoxin production is provided below.

Materials:

- Stachybotrys chartarum strain
- · Petri dishes
- Culture media (e.g., Cellulose Agar, Malt Extract Agar)
- Sterile water



Incubator

Procedure:

- Prepare the desired culture medium according to the manufacturer's instructions and sterilize by autoclaving.
- Pour the sterile medium into petri dishes and allow to solidify.
- Inoculate the center of each agar plate with a small amount of S. chartarum mycelium or a spore suspension.
- Seal the petri dishes with parafilm.
- Incubate the cultures at 25°C in the dark for 21 days.

Extraction of Phenylspirodrimanes

The following protocol outlines a general method for the extraction of phenylspirodrimanes from S. chartarum cultures.

Materials:

- Fungal culture plates
- Acetonitrile/water solution (84:16, v/v)
- · Blender or stomacher
- Filter paper
- Solid-phase extraction (SPE) cartridges
- Rotary evaporator

Procedure:

Harvest the entire content of the fungal culture plates (mycelium and agar).



- Homogenize the harvested material in an acetonitrile/water solution.
- Filter the mixture to separate the liquid extract from the solid fungal mass.
- Pass the liquid extract through a solid-phase extraction (SPE) cartridge to remove polar impurities.
- Elute the phenylspirodrimanes from the SPE cartridge with an appropriate solvent.
- Concentrate the eluate using a rotary evaporator to obtain the crude extract containing stachybotramide.

Quantification by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for the sensitive and specific quantification of **stachybotramide**. While a specific, validated protocol for **stachybotramide** is not readily available in the public domain, a general approach can be outlined.

Instrumentation:

- HPLC system with a C18 reversed-phase column
- Tandem mass spectrometer with an electrospray ionization (ESI) source

General Parameters (to be optimized):

- Mobile Phase: A gradient of water and acetonitrile, both with a small percentage of formic acid.
- Ionization Mode: Positive ESI.
- MS/MS Transitions: Specific precursor-to-product ion transitions for stachybotramide would need to be determined using a pure standard.

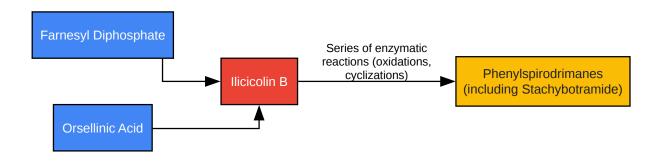
Biosynthesis of Stachybotramide



Stachybotramide belongs to the phenylspirodrimane family of meroterpenoids, which are characterized by a hybrid biosynthetic origin. The biosynthesis of these compounds initiates from two primary precursors: farnesyl diphosphate (FPP) from the mevalonate pathway and orsellinic acid from the polyketide pathway.[3]

These precursors condense to form the key intermediate, ilicicolin B.[3][4] A series of subsequent enzymatic reactions, including oxidations and cyclizations, are proposed to convert ilicicolin B into the diverse array of phenylspirodrimanes, including **stachybotramide**.[4] The specific enzymes and intermediates in the terminal steps of the **stachybotramide** biosynthetic pathway are still a subject of ongoing research.

Below is a simplified diagram illustrating the proposed initial steps of the phenylspirodrimane biosynthetic pathway.



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